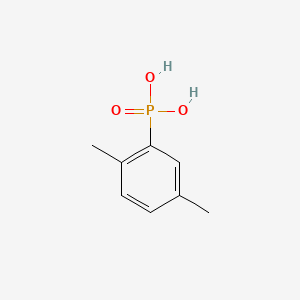
(2,5-dimethylphenyl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,5-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dimethylphenyl)phosphonic acid typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but with optimized conditions for higher yields and purity. Techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,5-dimethylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Phosphoric Acid: Contains three hydroxy groups and is widely used in various applications.
Phosphinic Acid: Contains one hydroxy group and one hydrogen atom bonded to phosphorus.
Phosphonates: Derivatives of phosphonic acid with various organic groups attached.
Uniqueness: (2,5-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H11O3P |
|---|---|
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clave InChI |
GJTJNLGUQDZCOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)

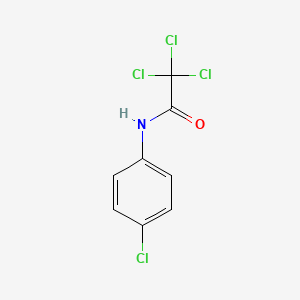
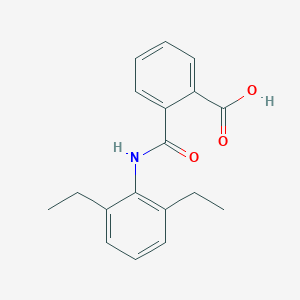

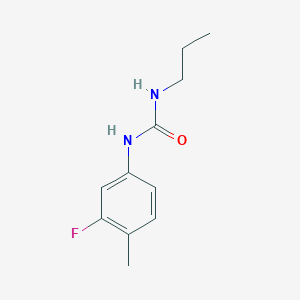
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
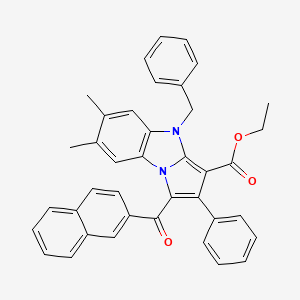
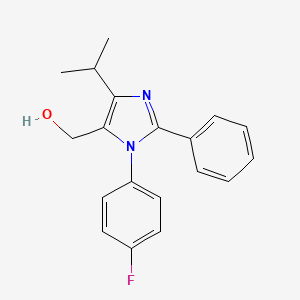


![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
